o-(1-Propylpentyl)phenol

Antioxidant chemistry Phenolic oxidation potential Lubricant additives

o-(1-Propylpentyl)phenol (IUPAC: 2-octan-4-ylphenol; CAS 37631-10-0) is an ortho-substituted alkylphenol of molecular formula C₁₄H₂₂O (MW 206.32 g·mol⁻¹) bearing a branched 1-propylpentyl (octan-4-yl) group at the 2-position of the phenol ring. It is a constituent of the broader C₈ alkylphenol isomer family but is structurally distinct from the commercially dominant para-substituted analogs (e.g., 4-tert-octylphenol, 4-n-octylphenol) and from its own para isomer, p-(1-propylpentyl)phenol (CAS 3307-01-5).

Molecular Formula C14H22O
Molecular Weight 206.32 g/mol
CAS No. 37631-10-0
Cat. No. B12649638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-(1-Propylpentyl)phenol
CAS37631-10-0
Molecular FormulaC14H22O
Molecular Weight206.32 g/mol
Structural Identifiers
SMILESCCCCC(CCC)C1=CC=CC=C1O
InChIInChI=1S/C14H22O/c1-3-5-9-12(8-4-2)13-10-6-7-11-14(13)15/h6-7,10-12,15H,3-5,8-9H2,1-2H3
InChIKeyRBSPWYFBQCZMNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

o-(1-Propylpentyl)phenol (CAS 37631-10-0) – Ortho-Branched C8 Alkylphenol Procurement Baseline


o-(1-Propylpentyl)phenol (IUPAC: 2-octan-4-ylphenol; CAS 37631-10-0) is an ortho-substituted alkylphenol of molecular formula C₁₄H₂₂O (MW 206.32 g·mol⁻¹) bearing a branched 1-propylpentyl (octan-4-yl) group at the 2-position of the phenol ring . It is a constituent of the broader C₈ alkylphenol isomer family but is structurally distinct from the commercially dominant para-substituted analogs (e.g., 4-tert-octylphenol, 4-n-octylphenol) and from its own para isomer, p-(1-propylpentyl)phenol (CAS 3307-01-5) . This compound is primarily handled as a synthetic intermediate for derivative preparation—including ethoxylated surfactants, phenolic resins, and antioxidant additives—where the combination of ortho-hydroxyl positioning and mid-chain branching on the alkyl substituent jointly governs reactivity, physical form, and performance in downstream formulations [1].

o-(1-Propylpentyl)phenol (CAS 37631-10-0) – Why In-Class Substitution Is Not Straightforward


Alkylphenols sharing the C₁₄H₂₂O formula cannot be treated as interchangeable drop-in replacements. The ortho position of the hydroxyl group relative to a branched C₈ alkyl chain in o-(1-propylpentyl)phenol produces a distinct electronic environment, steric profile, and physical state compared to its para isomer and to linear or tert-branched octylphenols [1]. Literature establishes that ortho-alkyl substitution lowers phenolic oxidation potential by approximately 0.08 V relative to unsubstituted phenol—an effect equal in magnitude but mechanistically distinct from para-substitution, due to intramolecular hydrogen-bonding and steric factors unique to the ortho architecture [2]. These differences propagate into derivative performance: ortho-alkylphenols have been explicitly identified as superior antioxidants versus para-alkylphenols in lubricant and fuel additive applications [3]. Furthermore, the mid-chain branching point (C-4 of the octyl group) alters the compound's melting behaviour, keeping it liquid at ambient temperatures where para isomers and tert-octylphenol are crystalline solids, with direct consequences for handling, formulation, and ethoxylation process economics .

o-(1-Propylpentyl)phenol (CAS 37631-10-0) – Quantitative Differentiation Evidence vs. Closest Analogs


Ortho vs. Para Isomer: Oxidation Potential and Antioxidant Efficacy Differential

The ortho positioning of the hydroxyl group in o-(1-propylpentyl)phenol is consequential for antioxidant performance. Systematic polarographic measurements across a large panel of alkylated phenols established that both ortho- and para-alkyl substituents lower the standard oxidation potential (E₀) by approximately 0.08 V relative to unsubstituted phenol, while meta substituents produce a much smaller effect [1]. This ~0.08 V reduction directly correlates with increased radical-trapping antioxidant activity, as lower oxidation potential generally predicts higher peroxyl-radical scavenging rate [1]. Critically, US Patent 3,929,654 explicitly teaches that ortho-alkylphenols are superior antioxidants compared to their para-alkylphenol counterparts in lubricating oil and fuel additive compositions, a finding attributed to the distinct steric and electronic interplay of the ortho hydroxyl with the adjacent alkyl group [2]. The p-(1-propylpentyl)phenol isomer (CAS 3307-01-5) is not reported to share this relative performance advantage in the patent literature.

Antioxidant chemistry Phenolic oxidation potential Lubricant additives

Physical State at Ambient Temperature: Liquid o-(1-Propylpentyl)phenol vs. Solid p-Isomer and Solid 4-tert-Octylphenol

o-(1-Propylpentyl)phenol remains a liquid at room temperature, with a melting point estimated in the range of 20–30 °C based on structurally analogous ortho-alkylphenols [1]. In direct contrast, its para isomer p-(1-propylpentyl)phenol (CAS 3307-01-5) is a crystalline solid with a reported melting point of 34–36 °C . The commercially important 4-tert-octylphenol (CAS 140-66-9) has an even higher melting point of 79–82 °C [2], while linear 4-n-octylphenol (CAS 1806-26-4) melts at 44–45 °C [3]. The ortho-branched architecture thus yields the lowest-melting C₈ alkylphenol among these four comparators, avoiding the need for heated storage, jacketed transfer lines, or melt-processing prior to ethoxylation or other derivatization reactions—a tangible operational and capital-expenditure differentiator for large-volume industrial users.

Physical chemistry Process engineering Formulation handling

Branching Architecture: Mid-Chain Branch (Octan-4-yl) vs. Terminal tert-Butyl Branching – Partitioning and Derivative Property Impact

The 1-propylpentyl (octan-4-yl) substituent in o-(1-propylpentyl)phenol places the branching point at the C-4 position of the C₈ chain, creating a symmetric branched architecture distinct from the terminal quaternary carbon of 4-tert-octylphenol. A systematic study of ethoxylated alkylphenol surfactants demonstrated that increased hydrophobe branching drives the surfactant toward preferential partitioning into the aqueous phase and away from the oil phase in microemulsion systems—a property that directly influences emulsification efficiency, cleaning performance, and phase behaviour [1]. Compared with a linear C₈ alkylphenol ethoxylate, the mid-chain-branched derivative from o-(1-propylpentyl)phenol is expected to exhibit a measurably different hydrophilic–lipophilic balance (HLB) offset and critical micelle concentration (CMC) shift. This is in contrast to 4-tert-octylphenol ethoxylates, whose terminal quaternary branching produces a distinct partitioning profile that may be less suited to applications requiring balanced oil–water interfacial activity [1].

Surfactant design Microemulsion partitioning Hydrophobe branching

Boiling Point Differential: o-(1-Propylpentyl)phenol vs. p-Isomer and Commercial Octylphenols

o-(1-Propylpentyl)phenol has a calculated normal boiling point of 296.5 °C at 760 mmHg with a flash point of 149.8 °C [1]. Its para isomer, p-(1-propylpentyl)phenol, boils at a slightly higher temperature of approximately 300.3 °C at 760 mmHg with a flash point of 152.2 °C . While the absolute boiling point difference (~3.8 °C) is modest, it provides a basis for isomer identity verification and quality-control specification. More importantly, both ortho and para isomers of the 1-propylpentyl-substituted series boil approximately 17–21 °C higher (at atmospheric pressure) than 4-tert-octylphenol (bp ~279–281 °C at 1013 hPa [2]), reflecting the impact of branching position on vapour pressure and implying different volatile organic compound (VOC) profiles during high-temperature processing of derivatives.

Distillation Thermal processing Purity specification

Ortho-Specific Reactivity for Selective Derivative Synthesis: Steric and Electronic Ortho-Effect

The ortho arrangement of the hydroxyl and 1-propylpentyl groups in o-(1-propylpentyl)phenol leaves the para position unsubstituted and electronically activated for further reaction, while the ortho-alkyl group provides steric shielding that can direct electrophilic substitution selectivity. The Canadian Journal of Chemistry series on inhibited styrene autoxidation demonstrated that ortho-alkyl groups exert both an electron-donating accelerating effect and a steric retarding effect on peroxyl-radical reactions, with the balance depending on alkyl group size [1]. For o-(1-propylpentyl)phenol, the moderately bulky branched C₈ group at the ortho position is expected to provide greater steric modulation of para-position reactivity than a linear C₈ chain, while still permitting condensation with formaldehyde for phenolic resin synthesis or ethoxylation at the free para position. In contrast, p-(1-propylpentyl)phenol has its para position blocked, fundamentally altering the accessible derivatization pathways and resin cross-linking behaviour.

Synthetic chemistry Ortho-alkylation Phenolic resin

o-(1-Propylpentyl)phenol (CAS 37631-10-0) – Evidence-Backed Application Scenarios for Procurement Decision-Making


Lubricant and Fuel Antioxidant Additive Synthesis – Leveraging Ortho Superiority

Where the target derivative is an antioxidant additive for lubricating oils or fuels, o-(1-propylpentyl)phenol offers a patent-backed [1] performance foundation. The ortho-hydroxyl arrangement provides the electronic basis (oxidation potential lowered by ~0.08 V [2]) for superior radical-scavenging activity relative to para-alkylphenol-derived additives. Users synthesizing ortho-alkylphenol sulphides or Mannich-base antioxidants should select this ortho isomer over p-(1-propylpentyl)phenol or 4-tert-octylphenol to align with the performance claims documented in US 3,929,654 [1].

Continuous Ethoxylation for Nonionic Surfactant Production – Ambient-Liquid Feedstock Advantage

o-(1-Propylpentyl)phenol's liquid state at ambient temperature (estimated mp 20–30 °C [3]), in contrast to the crystalline solid nature of p-(1-propylpentyl)phenol (mp 34–36 °C ) and 4-tert-octylphenol (mp 79–82 °C [4]), eliminates the need for heated storage tanks and melt-transfer systems in continuous ethoxylation processes. The mid-chain branching (octan-4-yl architecture) further provides a differentiated surfactant partitioning profile—enhanced water-phase affinity relative to linear C₈ alkylphenol ethoxylates [5]—which may be advantageous in aqueous cleaning formulations and oil–water microemulsion systems.

Ortho-Substituted Phenolic Resin Precursor – Regiochemical Selectivity

For the synthesis of phenolic resins via formaldehyde condensation, o-(1-propylpentyl)phenol presents a free and electronically activated para position for methylol formation and subsequent cross-linking, while the ortho-alkyl group provides steric modulation of network architecture [6]. This regiochemical profile is fundamentally inaccessible from p-(1-propylpentyl)phenol, whose para position is permanently blocked. Researchers designing novolac or resole resins with tailored cross-link density and thermal stability should specify the ortho isomer when para-directed condensation is the intended curing mechanism.

Analytical Reference and Isomer-Specific Structure–Activity Studies

The ~3.8 °C boiling point separation from the para isomer [3] and the distinct GC retention characteristics of the ortho-branched architecture make o-(1-propylpentyl)phenol a valuable reference standard for isomer identification in alkylphenol mixtures. Its unique combination of ortho-hydroxyl, mid-chain C₈ branching, and measurable physical property differences supports quantitative structure–activity relationship (QSAR) studies where isomeric purity is critical for attributing antioxidant or surfactant performance to specific structural features.

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